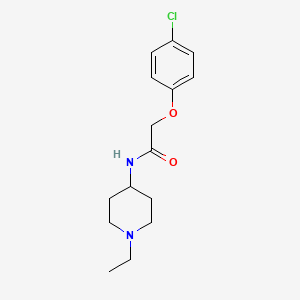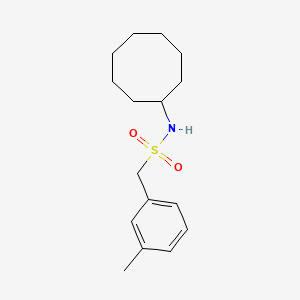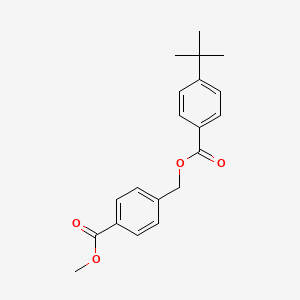
2-(4-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 2-(4-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide typically involves multiple steps, starting from basic heterocyclic cores and incorporating various functional groups. For example, Iqbal et al. (2017) detailed the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, which involve consecutive steps starting from ethyl piperidin-4-carboxylate (Iqbal et al., 2017). This process may provide insights into the synthesis strategies that could be applicable to the compound of interest.
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, compounds with structures related to 2-(4-chlorophenoxy)-N-(1-ethyl-4-piperidinyl)acetamide have been characterized using these methods, providing details on their molecular fingerprints and confirming the successful synthesis of target molecules (Iqbal et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives and their properties can vary widely depending on the substituents and the reaction conditions. Studies like those by Mehta et al. (2019) on derivatives of acetamide compounds reveal their potential for antimicrobial and anticancer activities, demonstrating the chemical reactivity and biological properties of such molecules (Mehta et al., 2019).
Aplicaciones Científicas De Investigación
Antibacterial Activity
- Synthesis and Evaluation of Antibacterial Potentials: A study by Kashif Iqbal et al. synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, including structures somewhat similar to the query compound, to evaluate their antibacterial potentials. The study found that specific derivatives showed significant growth inhibitory activity against various bacterial strains, suggesting potential applications in developing new antibacterial agents (Iqbal et al., 2017).
Pharmacological Evaluation
- Antibacterial and Anti-Enzymatic Potential: Another research by K. Nafeesa et al. involved the synthesis and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate. These compounds, which share a structural resemblance with the query compound, were evaluated for their antibacterial and anti-enzymatic potential, demonstrating good inhibitory activity against gram-negative bacterial strains (Nafeesa et al., 2017).
Potential Pesticide Application
- Characterization as Potential Pesticides: Research on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which is structurally related to the query compound, highlighted their potential as pesticides. These derivatives were characterized by X-ray powder diffraction, indicating their application in pest control (Olszewska et al., 2011).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-2-18-9-7-13(8-10-18)17-15(19)11-20-14-5-3-12(16)4-6-14/h3-6,13H,2,7-11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQUMFZZVQTXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-ethylpiperidin-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627479.png)
![5-[(2-chlorophenoxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4627480.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4627493.png)


![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B4627527.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4627534.png)
![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B4627543.png)
![5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4627548.png)
![N-{2-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4627554.png)
![3-(anilinosulfonyl)-4-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4627555.png)
![3-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4627556.png)
![1-{[2-(tetrahydro-2-furanyl)-1H-benzimidazol-1-yl]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4627564.png)